

"Methyl 4-(bromomethyl)-2-methoxybenzoate"

NMR and mass spectrometry data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(bromomethyl)-2-methoxybenzoate

Cat. No.: B1366345

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 4-(bromomethyl)-2-methoxybenzoate**

Introduction

Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No: 74733-27-0) is a pivotal intermediate in modern organic synthesis, finding extensive application in the development of pharmaceutical agents and complex molecular architectures.^[1] Its utility stems from the dual reactivity of the electrophilic bromomethyl group, a versatile handle for substitution reactions, and the ester functionality, which can be further manipulated. Accurate structural verification of this compound is paramount to ensure the integrity of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Methyl 4-(bromomethyl)-2-methoxybenzoate**. We will delve into the interpretation of ^1H NMR and ^{13}C NMR spectra and mass spectrometric data to provide a self-validating confirmation of its molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, offering researchers a reliable reference for the characterization of this and similar compounds.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure.

- Molecular Formula: $C_{10}H_{11}BrO_3$ ^{[2][3]}
- Molecular Weight: 259.10 g/mol ^{[2][3]}
- IUPAC Name: **methyl 4-(bromomethyl)-2-methoxybenzoate**^[3]

The structure contains several key features that give rise to distinct spectroscopic signals: a substituted benzene ring, a methyl ester group, a methoxy group, and a bromomethyl group.

Caption: Figure 1: Structure of **Methyl 4-(bromomethyl)-2-methoxybenzoate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, deuterated chloroform ($CDCl_3$) is the solvent of choice due to its ability to dissolve the analyte and its single, well-defined residual solvent peak.^[4]

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Weigh approximately 5-10 mg of **Methyl 4-(bromomethyl)-2-methoxybenzoate** and dissolve it in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz spectrometer at room temperature (approx. 298 K).^{[2][5]}

1H NMR Spectral Analysis

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: 1H NMR Data (400 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.75	Doublet (d)	1H	Ar-H (C6)	Ortho to the electron-withdrawing ester group, resulting in significant deshielding.
~7.21	Doublet of Doublets (dd)	1H	Ar-H (C5)	Coupled to both H3 and H6.
~7.05	Doublet (d)	1H	Ar-H (C3)	Ortho to the electron-donating methoxy group, resulting in shielding.
4.44	Singlet (s)	2H	-CH ₂ Br	Protons on a carbon adjacent to an electronegative bromine atom are strongly deshielded.[2]
3.91	Singlet (s)	3H	-COOCH ₃	Protons of the methyl ester group.[2]

| 3.87 | Singlet (s) | 3H | Ar-OCH₃ | Protons of the aromatic methoxy group.[2] |

Note: Aromatic proton shifts are estimated based on standard substituent effects, as literature primarily reports the aliphatic signals. The assignments for the two methoxy groups are interchangeable but are distinct due to their different electronic environments.

¹³C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.

Note: As explicit experimental ^{13}C NMR data is not available in the cited literature, the following assignments are based on predictive models and established chemical shift ranges for similar functional groups.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Rationale
~166.5	C=O	Carbonyl carbon of the ester group, highly deshielded.
~158.0	C2-OCH ₃	Aromatic carbon bonded to the highly electronegative oxygen of the methoxy group.
~141.0	C4-CH ₂ Br	Aromatic carbon bearing the bromomethyl substituent.
~132.0	C6	Aromatic methine carbon ortho to the ester.
~128.5	C1	Quaternary aromatic carbon bonded to the ester group.
~121.5	C5	Aromatic methine carbon.
~112.0	C3	Aromatic methine carbon ortho to the methoxy group, shielded.
~56.0	Ar-OCH ₃	Carbon of the aromatic methoxy group.
~52.5	-COOCH ₃	Carbon of the methyl ester group.

| ~32.0 | -CH₂Br | Aliphatic carbon attached to bromine, deshielded relative to a standard methyl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) or flow injection analysis (FIA) source.[2]
- Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Interpretation of Mass Spectrum

The key feature to identify is the molecular ion peak, which confirms the molecular weight.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

m/z (Calculated)	m/z (Observed)	Species	Interpretation
258.9891	~259.0	[M+H] ⁺ (⁷⁹ Br)	Molecular ion peak corresponding to the major bromine isotope (⁷⁹ Br).[2]

| 260.9871 | ~261.0 | [M+H]⁺ (⁸¹Br) | Isotopic peak corresponding to the ⁸¹Br isotope. |

A defining characteristic in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly a 1:1 ratio. This results in a pair of peaks (the M and M+2 peaks) of almost equal

intensity for any bromine-containing fragment, providing definitive evidence for the presence of a single bromine atom in the molecule. The observation of peaks at m/z ~259 and ~261 confirms the molecular formula and the presence of bromine.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Conclusion

The collective spectroscopic data provides unambiguous confirmation for the structure of **Methyl 4-(bromomethyl)-2-methoxybenzoate**. ^1H NMR data precisely identifies the number and environment of all non-exchangeable protons, including the characteristic benzylic protons of the $-\text{CH}_2\text{Br}$ group at 4.44 ppm and the two distinct methoxy signals.^[2] Mass spectrometry corroborates the molecular weight and elemental composition, with the hallmark 1:1 isotopic doublet at m/z 259/261 confirming the presence of a single bromine atom.^[2] This self-validating dataset provides researchers with a high degree of confidence in the identity and purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. methyl 4-(bromomethyl)-2-methoxybenzoate | 74733-27-0 [chemicalbook.com]
- 3. Methyl 4-(bromomethyl)-2-methoxybenzoate | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. ["Methyl 4-(bromomethyl)-2-methoxybenzoate" NMR and mass spectrometry data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366345#methyl-4-bromomethyl-2-methoxybenzoate-nmr-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com